![molecular formula C18H15N3O2S3 B2536089 5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 912624-66-9](/img/structure/B2536089.png)
5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a thiazolo[5,4-b]pyridine compound . Thiazolo[5,4-b]pyridine compounds are known to exhibit strong inhibitory activity .
Synthesis Analysis
The synthesis of similar thiazolo[5,4-b]pyridine compounds involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded a related compound .Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridine compounds is characterized by a core thiazole ring fused with a pyridine ring . The electron-deficient aryl group in these compounds results in a more acidic sulfonamide NH proton .Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine compounds can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form new compounds . They can also react with arylidenemalononitrile .科学的研究の応用
Synthesis and Chemical Properties
- Sulfonamide compounds have been synthesized through various chemical reactions, showcasing their versatility in forming heterocyclic compounds that could serve as the foundation for further pharmaceutical development. For instance, the synthesis of heterocyclic compounds based on sulfonamides has led to new antimicrobial agents, demonstrating the critical role of these compounds in drug discovery (El‐Emary, Al-muaikel, & Moustafa, 2002; Azab, Youssef, & El-Bordany, 2013) (El‐Emary et al., 2002); (Azab et al., 2013).
Antimicrobial Applications
- Novel sulfonamide derivatives have shown significant antimicrobial activity, indicating their potential as antibacterial agents. These findings highlight the importance of sulfonamides in the development of new treatments for bacterial infections (Poręba et al., 2015) (Poręba et al., 2015).
Anticancer Potential
- Research into N,N-dimethylbenzenesulfonamide derivatives has revealed their antiproliferative activity against cancer cell lines, underscoring the therapeutic promise of sulfonamides in oncology. Molecular docking studies have further elucidated the mechanisms by which these compounds interact with cancer targets, offering insights into their potential efficacy as anticancer agents (Bashandy et al., 2014) (Bashandy et al., 2014).
Biological Target Inhibition
- The design and synthesis of thiazolo[5,4-b]pyridine derivatives have been explored for their inhibitory activity against specific biological targets, such as phosphoinositide 3-kinase (PI3K), a crucial enzyme in various cellular processes. These studies contribute to our understanding of how sulfonamide-based compounds can be tailored to inhibit particular molecular pathways involved in disease progression (Xia et al., 2020) (Xia et al., 2020).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have a wide range of medicinal and biological properties .
Mode of Action
It is known that thiazole derivatives can interact with a variety of enzymes and receptors . This interaction can lead to a wide range of biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways due to their interaction with different enzymes and receptors .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have a wide range of medicinal and biological properties , suggesting they have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities , indicating that they can have diverse molecular and cellular effects.
Action Environment
The biological activity of thiazole derivatives can be influenced by a variety of factors .
将来の方向性
特性
IUPAC Name |
5-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c1-11-8-9-16(24-11)26(22,23)21-14-6-3-5-13(12(14)2)17-20-15-7-4-10-19-18(15)25-17/h3-10,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRKZMJVDZBEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)
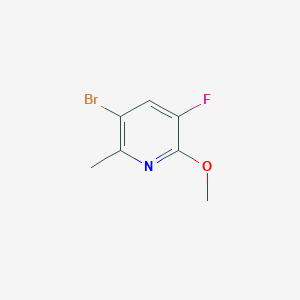
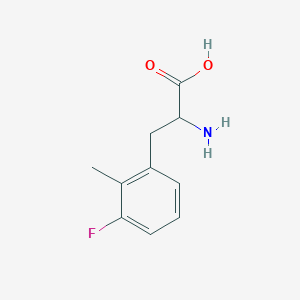
![2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536014.png)
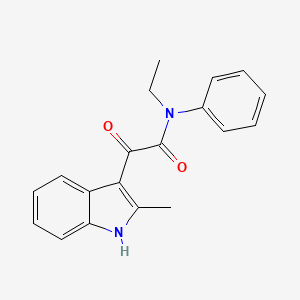
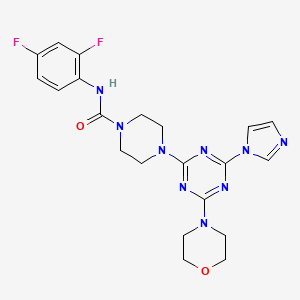
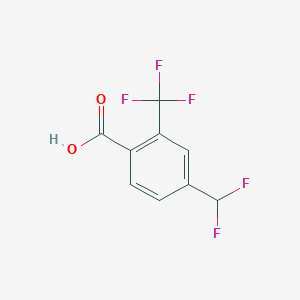
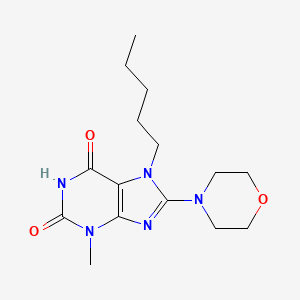


![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536029.png)